molecular formula C15H15F2NO2 B8172651 2-(Benzyloxy)-4-(2,2-difluoroethoxy)aniline

2-(Benzyloxy)-4-(2,2-difluoroethoxy)aniline

Cat. No.: B8172651
M. Wt: 279.28 g/mol
InChI Key: OKBWEOBYFWRGIF-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-(2,2-difluoroethoxy)aniline is an organic compound that features both benzyloxy and difluoroethoxy functional groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-(2,2-difluoroethoxy)aniline typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-(2,2-difluoroethoxy)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of a nitro group would produce an aniline derivative .

Scientific Research Applications

2-(Benzyloxy)-4-(2,2-difluoroethoxy)aniline has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique functional groups make it useful in the development of novel materials with specific properties, such as fluorinated polymers.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-(2,2-difluoroethoxy)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoroethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the benzyloxy group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-4-(2,2-difluoroethoxy)aniline is unique due to the presence of both benzyloxy and difluoroethoxy groups, which confer distinct chemical properties. The combination of these groups can enhance the compound’s overall stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-(2,2-difluoroethoxy)-2-phenylmethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO2/c16-15(17)10-19-12-6-7-13(18)14(8-12)20-9-11-4-2-1-3-5-11/h1-8,15H,9-10,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBWEOBYFWRGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)OCC(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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